molecular formula C10H10F3N3O2 B3335231 1-Acetyl-4-(3-trifluoromethylphenyl)semicarbazide CAS No. 111075-94-6

1-Acetyl-4-(3-trifluoromethylphenyl)semicarbazide

Cat. No.: B3335231
CAS No.: 111075-94-6
M. Wt: 261.2 g/mol
InChI Key: MGCPWLJGFPEECI-UHFFFAOYSA-N
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Description

1-Acetyl-4-(3-trifluoromethylphenyl)semicarbazide is a chemical compound with the molecular formula C10H10F3N3O2 and a molecular weight of 261.205 g/mol . It is known for its unique structural properties, which include an acetyl group and a trifluoromethylphenyl group attached to a semicarbazide moiety. This compound is used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

The synthesis of 1-Acetyl-4-(3-trifluoromethylphenyl)semicarbazide typically involves the reaction of 3-trifluoromethylphenylhydrazine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Acetyl-4-(3-trifluoromethylphenyl)semicarbazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Acetyl-4-(3-trifluoromethylphenyl)semicarbazide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(3-trifluoromethylphenyl)semicarbazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Acetyl-4-(3-trifluoromethylphenyl)semicarbazide can be compared with other similar compounds, such as:

  • 1-Acetyl-4-(2-chloro-5-(trifluoromethyl)phenyl)semicarbazide
  • 1-Acetyl-4-(2,6-dimethylphenyl)semicarbazide
  • 1-Acetyl-4-(3-chloro-4-methylphenyl)semicarbazide

These compounds share structural similarities but differ in their substituent groups, which can influence their chemical reactivity and applications. The presence of different substituents can lead to variations in their physical and chemical properties, making each compound unique in its own right .

Properties

IUPAC Name

1-acetamido-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O2/c1-6(17)15-16-9(18)14-8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCPWLJGFPEECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309832
Record name 2-Acetyl-N-[3-(trifluoromethyl)phenyl]hydrazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111075-94-6
Record name 2-Acetyl-N-[3-(trifluoromethyl)phenyl]hydrazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ACETYL-4-(3-TRIFLUOROMETHYLPHENYL)SEMICARBAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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